molecular formula C14H10N2O3S B14244403 6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- CAS No. 247080-22-4

6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)-

Cat. No.: B14244403
CAS No.: 247080-22-4
M. Wt: 286.31 g/mol
InChI Key: RUOCIAHNZILGLP-UHFFFAOYSA-N
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Description

6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features a benzothiazolol core substituted with a 3-methyl-4-nitrophenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This method is widely used due to its efficiency and simplicity . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Arylbenzothiazoles: These compounds share a similar benzothiazole core but differ in the substituents attached to the aryl group.

    Thiazoles: These compounds have a thiazole ring but lack the benzene ring fused to it.

Uniqueness

6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

247080-22-4

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

2-(3-methyl-4-nitrophenyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C14H10N2O3S/c1-8-6-9(2-5-12(8)16(18)19)14-15-11-4-3-10(17)7-13(11)20-14/h2-7,17H,1H3

InChI Key

RUOCIAHNZILGLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=C(C=C3)O)[N+](=O)[O-]

Origin of Product

United States

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